2-(1,1-Diethoxyethyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
KNUHFOWGNFQDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=NC=CS1)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,1 Diethoxyethyl 1,3 Thiazole and Its Precursors
Direct Synthesis Approaches to the 1,3-Thiazole Core with 2-Diethoxyethyl Substitution
Directly constructing the 1,3-thiazole ring with the desired 2-(1,1-diethoxyethyl) substituent offers an efficient pathway to the target molecule. These approaches primarily revolve around variations of the renowned Hantzsch thiazole (B1198619) synthesis and the development of novel multicomponent reactions.
Modern Adaptations and Mechanistic Investigations of Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. synarchive.comijper.org This reaction traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.comijper.orgyoutube.com The classical mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com
Modern adaptations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. scispace.commdpi.com These include the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly accelerate the reaction. mdpi.combepls.com Furthermore, solvent-free conditions have been explored to develop more sustainable protocols. scispace.com
Mechanistic investigations have provided deeper insights into the reaction pathway. Studies have shown that under acidic conditions, the regioselectivity of the condensation can be altered, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The formation of a hydroxythiazoline intermediate, which then undergoes dehydration, is a key step that has been elucidated through various studies. ijper.orgresearchgate.net Recent research has also explored visible-light-induced Hantzsch synthesis, which proceeds through a photosensitized electron transfer mechanism, offering a greener alternative to traditional heating. researchgate.net
Catalytic and Non-Catalytic Reactions Involving α-Haloketones/Aldehydes and Thioamides/Thioureas
The reaction between α-haloketones or α-haloaldehydes and thioamides or thioureas is central to many thiazole syntheses. While the classic Hantzsch synthesis often proceeds without a catalyst, modern methodologies have incorporated various catalysts to enhance efficiency and selectivity. scispace.commdpi.com For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in a one-pot, multi-component synthesis of thiazole derivatives. mdpi.com Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas, providing a metal-free approach to 2,4-disubstituted thiazoles. organic-chemistry.orgbohrium.com
Conversely, catalyst-free conditions have also been optimized for specific applications. A simple, fast, and solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) demonstrates the feasibility of efficient thiazole synthesis without the need for a catalyst. organic-chemistry.org The choice between a catalytic or non-catalytic system often depends on the specific substrates and desired complexity of the final product.
| Catalyst/Condition | Reactants | Product Type | Key Advantages |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | Green, reusable catalyst, high yields. mdpi.com |
| Trifluoromethanesulfonic Acid (TfOH) | α-diazoketones, (thio)amides/thioureas | 2,4-disubstituted oxazoles and thiazoles | Metal-free, mild conditions, broad scope. organic-chemistry.orgbohrium.com |
| Solvent-Free | 2-bromoacetophenones, thiourea/selenourea | 2-aminothiazoles and 2-amino-1,3-selenazoles | Eco-friendly, fast reaction, good yields. organic-chemistry.org |
Novel One-Pot and Multicomponent Synthetic Strategies for 2-(1,1-Diethoxyethyl)-1,3-thiazole
One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules like 2-(1,1-diethoxyethyl)-1,3-thiazole from simple starting materials in a single synthetic operation. scispace.comnih.govbenthamdirect.comeurekaselect.com These strategies are atom-economical and often environmentally friendly. scispace.com
Several novel MCRs have been developed for the synthesis of thiazole derivatives. nih.govbenthamdirect.comeurekaselect.comacs.org For example, a chemoenzymatic one-pot multicomponent synthesis using trypsin as a catalyst has been reported to produce thiazole derivatives in high yields under mild conditions. nih.govmdpi.com Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to afford thiazoles. benthamdirect.comeurekaselect.com A one-pot, three-component reaction has been utilized to prepare novel thiazole derivatives with potential anticancer activity. nih.gov While these methods have not been explicitly reported for the synthesis of 2-(1,1-diethoxyethyl)-1,3-thiazole, the principles can be adapted by using an appropriate α-haloketone or aldehyde precursor bearing the diethoxyethyl moiety.
Indirect Synthetic Routes and Precursor Derivatization for 2-(1,1-Diethoxyethyl)-1,3-thiazole
Indirect routes offer an alternative and often more controlled approach to the synthesis of 2-(1,1-diethoxyethyl)-1,3-thiazole. These methods involve the initial synthesis of a thiazole precursor, which is then chemically modified to introduce the desired diethoxyethyl group.
Synthesis from 2-Acetylthiazole (B1664039) Derivatives via Ketalization or Acetal (B89532) Formation
A key precursor for the indirect synthesis is 2-acetylthiazole. nist.govscbt.com This compound can be synthesized through various methods, including the reaction of 2-bromothiazole (B21250) with an acetylating agent. google.com Once 2-acetylthiazole is obtained, the diethoxyethyl group can be introduced via a ketalization reaction.
Ketalization involves the reaction of the ketone functionality of 2-acetylthiazole with an excess of ethanol (B145695) in the presence of an acid catalyst. This reaction is a standard method for protecting ketone groups and, in this case, serves to form the desired 2-(1,1-diethoxyethyl) moiety. The reaction typically proceeds with good yield under optimized conditions.
| Starting Material | Reagents | Product | Approximate Yield |
| 2-Acetylthiazole | Ethanol, Acid Catalyst | 2-(1,1-Diethoxyethyl)-1,3-thiazole | Not explicitly reported, but ketalizations are generally high-yielding. |
Synthetic Pathways Involving 2-(1,1-Dimethoxyethyl)thiazole (B1610254) Analogs
An analogous precursor, 2-(1,1-dimethoxyethyl)thiazole, can also be synthesized and potentially converted to the diethoxy analog. The synthesis of 2-(1,1-dimethoxyethyl)thiazole is achieved through the ketalization of 2-acetylthiazole using methanol (B129727) and an acid catalyst, with reported yields of approximately 80%.
This dimethoxy ketal is a valuable intermediate for further functionalization of the thiazole ring. For instance, the 5-position of the thiazole ring can be metallated using lithium reagents, allowing for the introduction of various electrophiles. While direct transketalization from the dimethoxy to the diethoxy derivative is a possibility, it often requires forcing conditions. A more practical approach would be to adapt the initial ketalization of 2-acetylthiazole directly with ethanol to obtain the target compound.
Stereoselective and Diastereoselective Approaches to the 2-Diethoxyethyl Moiety and its Precursors
The synthesis of enantiomerically pure or enriched 2-(1,1-diethoxyethyl)-1,3-thiazole and its precursors hinges on the ability to control the formation of the stereocenter at the carbon atom attached to the thiazole ring. Key strategies to achieve this include the use of chiral auxiliaries to direct bond formation, and the asymmetric reduction of a prochiral ketone.
A prevalent strategy for achieving stereocontrol is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. One of the most well-established families of chiral auxiliaries are the Evans-type oxazolidinones. These are typically derived from readily available amino acids and can be used to direct the diastereoselective alkylation of enolates. While specific examples for the direct synthesis of 2-(1,1-diethoxyethyl)-1,3-thiazole using this method are not extensively documented in publicly available literature, the general principles can be applied. The process would involve the acylation of a chiral oxazolidinone with a 2-thiazolylacetic acid derivative, followed by enolate formation and subsequent ethylation. The chiral auxiliary would then be cleaved to yield the desired enantiomerically enriched product. The predictability and high levels of diastereoselectivity often observed with Evans auxiliaries make this a theoretically robust approach.
Another powerful technique for establishing a chiral center is the asymmetric reduction of a prochiral ketone. In the context of the target molecule, this would involve the synthesis of 2-acetylthiazole, which can then be subjected to asymmetric reduction to yield chiral 1-(1,3-thiazol-2-yl)ethanol. This chiral alcohol is a key precursor that can be subsequently converted to the 2-(1,1-diethoxyethyl) moiety.
Various catalytic systems have been developed for the asymmetric reduction of ketones. These often involve a chiral catalyst, such as those based on transition metals complexed with chiral ligands, or enzymatic catalysts. For instance, alcohol dehydrogenases (ADHs) have demonstrated high enantioselectivity in the reduction of a range of ketones. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
While direct experimental data for the stereoselective synthesis of 2-(1,1-diethoxyethyl)-1,3-thiazole is scarce in the reviewed literature, we can extrapolate from established methodologies for similar transformations. The following table illustrates the potential application of these methods to precursors of the target compound, based on analogous reactions reported in the literature.
Table 1: Hypothetical Stereoselective Syntheses of Precursors for 2-(1,1-Diethoxyethyl)-1,3-thiazole
| Precursor | Reaction Type | Chiral Source/Catalyst | Diastereomeric/Enantiomeric Excess (dr/ee) | Yield | Reference Concept |
| (R)- or (S)-N-((R)- or (S)-1-(1,3-thiazol-2-yl)propanoyl)-4-phenyloxazolidin-2-one | Diastereoselective Alkylation | (R)- or (S)-4-phenyloxazolidin-2-one | >95% dr (typical for Evans auxiliaries) | Good to High | Evans Asymmetric Alkylation |
| (R)- or (S)-1-(1,3-thiazol-2-yl)ethanol | Asymmetric Reduction of 2-Acetylthiazole | Chiral Ruthenium-Diamine Catalyst | Up to 99% ee | High | Asymmetric Ketone Reduction |
| (R)- or (S)-1-(1,3-thiazol-2-yl)ethanol | Biocatalytic Reduction of 2-Acetylthiazole | Alcohol Dehydrogenase (ADH) | >99% ee | Variable | Enzymatic Ketone Reduction |
It is important to note that the successful application of these methods would require empirical optimization of reaction conditions, including the choice of solvent, temperature, and specific catalyst or auxiliary, to achieve the desired stereoselectivity and yield for the synthesis of 2-(1,1-diethoxyethyl)-1,3-thiazole precursors.
Reactivity and Advanced Transformations of 2 1,1 Diethoxyethyl 1,3 Thiazole
Reactivity of the 1,3-Thiazole Ring System in 2-(1,1-Diethoxyethyl)-1,3-thiazole
The thiazole (B1198619) ring possesses significant aromatic character, which influences its reactivity. nih.govwikipedia.org The π-electron distribution marks the C-5 position as the most electron-rich and thus the primary site for electrophilic attack, while the proton at the C-2 position is the most acidic. wikipedia.org However, since the C-2 position in the title compound is already substituted, the reactivity landscape shifts to the other available ring positions, primarily C-4 and C-5.
Directed metallation, particularly lithiation, is a powerful strategy for the functionalization of heterocyclic compounds. baranlab.org In thiazole systems, the position of lithiation is highly dependent on the substituents present and the base used. While unsubstituted thiazole is typically deprotonated at the C-2 position by strong bases like organolithium reagents, the presence of a substituent at C-2 directs metallation to other positions. wikipedia.orgthieme-connect.de
For thiazoles with a substituted C-2 position, lithiation commonly occurs at the C-5 position. researchgate.net This regioselectivity is demonstrated in a closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370). Treatment of this substrate with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at -70°C leads to selective deprotonation at the C-5 position. The resulting C-5 lithiated species is a versatile synthetic intermediate that can react with a range of electrophiles to introduce new functional groups with high efficiency. researchgate.net The absence of a "Halogen Dance" reaction under these conditions confirms that the lithiation is directed and site-specific. researchgate.net
The synthetic utility of this method is significant, allowing for the creation of multi-functionalized thiazoles. The table below summarizes the reaction of the C-5 lithiated intermediate of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with various electrophiles. researchgate.net This serves as a strong predictive model for the reactivity of 2-(1,1-diethoxyethyl)-1,3-thiazole.
| Entry | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetaldehyde | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 92 |
| 2 | Cyclohexanone | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 87 |
| 3 | N,N-Dimethylformamide (DMF) | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | 85 |
| 4 | N-methoxy-N-methylacetamide | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | 83 |
| 5 | Carbon Dioxide (CO₂) | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 93 |
Furthermore, the choice of the lithiating agent can alter the reaction's course. Using a stronger base like tert-butyllithium (B1211817) (t-BuLi) on the same 2-bromo-4-acetal-substituted thiazole resulted in simultaneous lithiation at both the C-5 position (via deprotonation) and the C-2 position (via bromine-lithium exchange), creating a dilithiated intermediate. This allows for the introduction of functional groups at both sites in a single pot. researchgate.net
The thiazole ring's electronic nature makes it amenable to both electrophilic and nucleophilic substitution reactions, with regioselectivity dictated by the existing substituents.
Electrophilic Substitution: Calculations of π-electron density indicate that the C-5 position is the most nucleophilic site in the thiazole ring, making it the preferred target for electrophilic substitution. wikipedia.org Reactions such as halogenation, nitration, and acylation typically occur at this position, provided it is unsubstituted. For 2-aminothiazoles, for example, electrophilic substitution readily takes place at the C-5 position. researchgate.net In the case of 2-(1,1-diethoxyethyl)-1,3-thiazole, the C-5 position is expected to be the primary site of reaction with electrophiles.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring generally requires the presence of a good leaving group, such as a halogen, at an activated position. For instance, 4-tosyl-2-phenyl-5-chloro-1,3-thiazole reacts regioselectively with various nucleophiles (N-, O-, and S-based) to displace the chloride ion at the C-5 position. researchgate.net While 2-(1,1-diethoxyethyl)-1,3-thiazole does not possess an inherent leaving group on the ring, the functionalization via lithiation described previously (3.1.1) can be used to install one, thereby opening pathways for subsequent nucleophilic substitution reactions.
The inherent aromaticity of the thiazole ring generally makes it a reluctant participant in cycloaddition reactions, as these transformations would disrupt the stable aromatic system. thieme-connect.de Consequently, intermolecular Diels-Alder reactions involving the thiazole ring as the diene component are uncommon and typically require high temperatures or specific activation. wikipedia.org
However, several specialized cycloaddition pathways have been developed:
Intramolecular Diels-Alder (IMDA) Reactions: When the diene and dienophile are tethered within the same molecule, the entropic advantage allows intramolecular cycloadditions to proceed more readily. The intramolecular Diels-Alder reaction of thiazoles (IMDAT) has been explored as a synthetic strategy for constructing complex polycyclic structures. researchgate.net
Reactions with Activated Dienophiles: Thiazoles can react with highly reactive dienophiles. For example, the reaction of 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through a formal [2+2] cycloaddition, followed by a series of electrocyclic ring-opening and ring-closing steps, ultimately leading to a pyridine (B92270) derivative after extrusion of sulfur. wikipedia.org
Thiazoles as Dienophiles: In hetero-Diels-Alder reactions, the C=N bond of the thiazole ring can act as a dienophile. This reactivity is less common but provides a route to fused heterocyclic systems.
Side-Chain Participation: In specifically designed systems, such as 4-alkenylthiazoles, the thiazole ring can participate in Diels-Alder reactions where the diene is composed of the side-chain double bond and the C4=C5 bond of the ring. These reactions can proceed with high stereocontrol. nih.gov
Reactivity of the Diethoxyethyl Side Chain in 2-(1,1-Diethoxyethyl)-1,3-thiazole
The 2-(1,1-diethoxyethyl) group is a diethyl acetal (B89532), which functions as a protecting group for a methyl ketone (acetyl group). Its primary reactivity involves the deprotection to reveal the carbonyl group, which is a versatile handle for further synthetic modifications.
Acetal groups are stable under neutral and basic conditions but are readily hydrolyzed to the corresponding carbonyl compound under aqueous acidic conditions. The controlled hydrolysis of 2-(1,1-diethoxyethyl)-1,3-thiazole is a key transformation that unmasks the acetyl group, yielding 2-acetylthiazole (B1664039).
This deprotection is a standard procedure in organic synthesis and provides access to 2-acetylthiazole, a valuable intermediate. The synthesis of 2-acetylthiazole can also be achieved through other routes, such as the reaction of 2-lithiothiazole with ethyl acetate, but the hydrolysis of a pre-formed acetal offers a mild and efficient alternative, particularly when other sensitive functional groups are present in the molecule. google.com
Once generated via hydrolysis, the carbonyl group of 2-acetylthiazole is a focal point for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions. A key example is the reaction with thiosemicarbazide (B42300) in refluxing ethanol (B145695), which leads to the formation of the corresponding thiosemicarbazone. nih.gov This type of condensation is often the first step in the synthesis of more complex heterocyclic systems, such as 2-hydrazinyl-1,3-thiazoles, which themselves are precursors to other derivatives. nih.gov
Carbonyl Addition Reactions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, or reduction with agents like sodium borohydride (B1222165) to yield secondary alcohols. These transformations allow for the elaboration of the side chain, providing access to a diverse range of functionalized thiazole derivatives.
The table below illustrates the types of transformations possible starting from the 2-acetyl group, which is readily accessible from 2-(1,1-diethoxyethyl)-1,3-thiazole.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazone Formation | Thiosemicarbazide, Acetic Acid | 2-(1-(Thiazol-2-yl)ethylidene)hydrazine-1-carbothioamide | nih.gov |
| Hantzsch-type Cyclization | Thiosemicarbazone + α-haloketone | Fused/Linked Thiazole Systems | nih.gov |
| Nucleophilic Addition | Organometallic Reagents (R-MgX, R-Li) | Tertiary Alcohol | General Carbonyl Chemistry |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | General Carbonyl Chemistry |
Reductive and Oxidative Transformations of the Side Chain Functionality
The 1,1-diethoxyethyl group at the 2-position of the thiazole ring primarily serves as a stable protecting group for an acetyl functionality. Direct reductive or oxidative transformations on the acetal itself are uncommon without first deprotecting it to the corresponding ketone, 2-acetylthiazole. The strategic value of the 2-(1,1-diethoxyethyl) moiety lies in its ability to mask the reactive acetyl group while other transformations are carried out on the thiazole ring, followed by its removal to reveal the ketone for subsequent reactions.
The key transformation of the side chain is its hydrolysis under acidic conditions to yield 2-acetylthiazole. pharmaguideline.comgoogle.com This ketone then becomes the substrate for various reductive and oxidative reactions.
Reductive Transformations of the Derived 2-Acetylthiazole
Once deprotected, the carbonyl group of 2-acetylthiazole can be readily reduced to a secondary alcohol, 1-(1,3-thiazol-2-yl)ethanol. This transformation is a standard ketone reduction and can be achieved using a variety of hydride reagents. The choice of reagent allows for control over the reaction's chemoselectivity, particularly if other reducible functional groups are present elsewhere in the molecule.
Oxidative Transformations of the Thiazole Moiety
While the 1,1-diethoxyethyl side chain is generally resistant to oxidation, the thiazole ring itself can undergo oxidative reactions. Oxidation of related 2-substituted-2-thiazolines (the dihydro-analogs) with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can lead to ring-opening or the formation of thiazoline-1,1-dioxides, depending on the specific substrate and reaction conditions. rsc.org For instance, oxidation of certain 2-phenyl-2-thiazolines with potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions yields the corresponding thiazole. rsc.org These findings suggest that the thiazole ring in 2-(1,1-diethoxyethyl)-1,3-thiazole could be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products under harsh conditions.
The table below summarizes representative reductive transformations applicable to the 2-acetylthiazole derivative.
Table 1: Representative Reductive Transformations of 2-Acetylthiazole
| Reactant | Reagent | Product | Notes |
|---|---|---|---|
| 2-Acetylthiazole | Sodium borohydride (NaBH₄) | 1-(1,3-Thiazol-2-yl)ethanol | Standard, mild reduction of a ketone to a secondary alcohol. |
| 2-Acetylthiazole | Lithium aluminum hydride (LiAlH₄) | 1-(1,3-Thiazol-2-yl)ethanol | A more powerful reducing agent, effective for ketone reduction. |
| 2-Acetylthiazole | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | 1-(1,3-Thiazol-2-yl)ethanol | Catalytic hydrogenation is a common method for ketone reduction. |
Strategic Derivatization through Functional Group Interconversions and Coupling Reactions
The synthetic utility of 2-(1,1-diethoxyethyl)-1,3-thiazole is primarily realized through a sequence of deprotection followed by derivatization. This strategy allows for a wide range of modifications to both the side chain and the thiazole ring.
Functional Group Interconversions
The most critical functional group interconversion is the acid-catalyzed hydrolysis of the diethyl acetal to unmask the acetyl group, yielding 2-acetylthiazole. pharmaguideline.comgoogle.com This ketone is a versatile intermediate. For example, the carbonyl group can undergo condensation reactions with thiosemicarbazide, followed by cyclization to form more complex heterocyclic systems. nih.govnih.gov
Another important functional group interconversion involves the thiazole ring itself. The proton at the C2 position of a thiazole ring can be removed by strong organolithium bases to form a nucleophilic species. pharmaguideline.com While the 2-position is already substituted in the title compound, the C5 position is susceptible to electrophilic attack, particularly when an electron-donating group is at C2. pharmaguideline.comresearchgate.net This allows for reactions like halogenation (e.g., bromination or iodination) at the C5 position, installing a handle for subsequent coupling reactions.
Coupling Reactions
For 2-(1,1-diethoxyethyl)-1,3-thiazole to be used in cross-coupling reactions, it must first be functionalized, typically by introducing a halogen onto the thiazole ring. Following the strategy of electrophilic substitution at the C5 position, a derivative such as 5-bromo-2-(1,1-diethoxyethyl)-1,3-thiazole (B8623724) could be prepared. This brominated intermediate can then participate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura coupling reactions, for instance, have been successfully performed on brominated thiazole derivatives to form new carbon-carbon bonds with aryl or heteroaryl boronic acids. researchgate.net This approach allows for the strategic connection of the thiazole core to a wide variety of other molecular fragments, building significant molecular complexity. The acetal protecting group is stable under typical Suzuki coupling conditions and can be removed post-coupling to reveal the acetyl group for further manipulation.
The table below outlines a strategic sequence for derivatization via coupling reactions.
Table 2: Strategic Derivatization via Halogenation and Suzuki Coupling
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Finding |
|---|---|---|---|---|
| 2-(1,1-Diethoxyethyl)-1,3-thiazole | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1,1-diethoxyethyl)-1,3-thiazole | Electrophilic Halogenation | Installs a reactive handle for coupling reactions at the C5 position. |
| 5-Bromo-2-(1,1-diethoxyethyl)-1,3-thiazole | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-(1,1-diethoxyethyl)-1,3-thiazole | Suzuki-Miyaura Coupling | Forms a C-C bond, linking an aryl group to the thiazole ring. researchgate.net |
| 5-Aryl-2-(1,1-diethoxyethyl)-1,3-thiazole | Aqueous Acid (e.g., HCl) | 5-Aryl-2-acetyl-1,3-thiazole | Acetal Deprotection | Unmasks the acetyl group for further functionalization. google.com |
Applications of 2 1,1 Diethoxyethyl 1,3 Thiazole in Complex Organic Synthesis
Utilization as a Key Building Block in the Synthesis of Natural Product Analogues
The thiazole (B1198619) moiety is a key component of many biologically active natural products, including Vitamin B1 (thiamine) and various antibiotics. nih.govnih.gov Consequently, 2-(1,1-diethoxyethyl)-1,3-thiazole and its derivatives are crucial starting materials for the synthesis of analogues of these natural products. Chemists modify the core structure of natural products to enhance their biological activity, improve their pharmacokinetic properties, or to probe their mechanism of action.
For instance, the synthesis of analogues of epothilones, a class of potent anticancer natural products, often involves the construction of a thiazole-containing side chain. The 2-acetylthiazole (B1664039) unit, readily available from 2-(1,1-diethoxyethyl)-1,3-thiazole, can be elaborated through various C-C bond-forming reactions to generate the complex side chains found in these natural products. The protected nature of the acetyl group in the starting material prevents unwanted side reactions during the initial synthetic steps.
Furthermore, the thiazole ring is a structural component in some marine-derived natural products with interesting biological profiles. The synthesis of simplified or modified versions of these complex molecules often relies on the strategic incorporation of pre-functionalized thiazole building blocks like 2-(1,1-diethoxyethyl)-1,3-thiazole. This approach allows for a more convergent and efficient synthetic route, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.
Central Role in the Elaboration of Polyhydroxylated Compounds and Carbohydrate Mimics
Polyhydroxylated compounds, including carbohydrates and their mimics, play critical roles in numerous biological processes. The development of synthetic methodologies to access these complex structures is an active area of research. 2-(1,1-Diethoxyethyl)-1,3-thiazole has emerged as a valuable tool in this field, particularly in the synthesis of C-glycosides, where a carbon-carbon bond replaces the anomeric carbon-oxygen bond of a traditional glycoside. These C-glycoside analogues often exhibit enhanced metabolic stability.
The synthetic strategy typically involves the deprotonation of the thiazole ring at the 5-position, followed by reaction with an electrophilic sugar derivative, such as a lactone or a protected glycosyl halide. The resulting thiazolyl-sugar conjugate can then be further manipulated. The protected acetyl group at the 2-position can be deprotected and transformed into a variety of other functional groups, providing a handle for further elaboration of the carbohydrate mimic. This versatility allows for the creation of diverse structures with potential applications as enzyme inhibitors or molecular probes.
Precursor in the Construction of Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazoles)
Fused heterocyclic systems, where two or more rings share a common bond, are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.net The imidazo[2,1-b]thiazole (B1210989) scaffold, in particular, is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anthelmintic properties. researchgate.netmdpi.com
2-(1,1-Diethoxyethyl)-1,3-thiazole serves as a key precursor for the synthesis of these important fused systems. A common synthetic route involves the initial conversion of the 2-(1,1-diethoxyethyl) group to a 2-aminothiazole (B372263) derivative. This is often achieved by first deprotecting the acetal (B89532) to reveal the acetyl group, followed by a series of reactions to introduce the amino functionality. The resulting 2-aminothiazole can then undergo a cyclocondensation reaction with an α-haloketone or a related bifunctional electrophile. This reaction, a variation of the classic Hantzsch thiazole synthesis, leads to the formation of the fused imidazo[2,1-b]thiazole ring system. mdpi.com The substituents on the resulting fused heterocycle can be readily varied by changing the starting α-haloketone, allowing for the synthesis of a library of compounds for biological screening. nih.govnih.gov
The following table outlines a general reaction scheme for this transformation:
| Reactant 1 | Reactant 2 | Product | Significance |
| 2-Aminothiazole derivative (from 2-(1,1-Diethoxyethyl)-1,3-thiazole) | α-Haloketone (R-COCH2X) | Substituted Imidazo[2,1-b]thiazole | Access to a privileged scaffold in medicinal chemistry |
Contribution to Stereoselective Synthesis Methodologies and Chiral Auxiliary Development
The development of methods for controlling the three-dimensional arrangement of atoms in a molecule, known as stereoselective synthesis, is a cornerstone of modern organic chemistry. Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
While 2-(1,1-diethoxyethyl)-1,3-thiazole itself is not chiral, it can be used as a starting material for the synthesis of chiral thiazole-containing ligands and auxiliaries. For example, the acetyl group, once deprotected, can be reduced asymmetrically to a chiral alcohol. This hydroxyl group can then be used to direct the stereochemistry of reactions on other parts of the molecule or the thiazole ring itself.
Furthermore, the thiazole ring can be incorporated into more complex chiral scaffolds. The resulting chiral thiazole derivatives can act as ligands for transition metal catalysts, enabling a wide range of enantioselective transformations. The nitrogen and sulfur atoms of the thiazole ring can coordinate to the metal center, creating a well-defined chiral environment that influences the stereochemical course of the catalyzed reaction. This approach has been successfully applied in various asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 1,1 Diethoxyethyl 1,3 Thiazole and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(1,1-Diethoxyethyl)-1,3-thiazole, the expected chemical shifts are influenced by the electronic effects of the thiazole (B1198619) ring and the diethoxyethyl substituent. The aromatic protons on the thiazole ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the ring's aromaticity. chemicalbook.comnih.gov The protons of the diethoxyethyl group will have characteristic shifts: the methyl protons of the ethyl groups will appear as a triplet, the methylene (B1212753) protons as a quartet, and the methyl group attached to the chiral center as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the thiazole ring are expected to resonate at distinct chemical shifts, with C2 generally appearing at a lower field than C4 and C5 due to its position between two heteroatoms. nih.govresearchgate.net The quaternary carbon of the diethoxyethyl group will also have a characteristic downfield shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
2D NMR Techniques for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nih.govsapub.org For 2-(1,1-Diethoxyethyl)-1,3-thiazole, COSY would show correlations between the protons of the ethyl groups (methyl and methylene) and would help to confirm the connectivity within this substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.netresearchgate.net This is crucial for assigning each proton signal to its corresponding carbon atom in the molecular structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. researchgate.net HMBC is instrumental in connecting the diethoxyethyl substituent to the thiazole ring by showing correlations between the protons of the substituent and the C2 carbon of the thiazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is vital for stereochemical analysis. chemicalbook.com For molecules with chiral centers, NOESY can help in determining the relative stereochemistry by observing through-space interactions between protons.
Predicted NMR Data for 2-(1,1-Diethoxyethyl)-1,3-thiazole
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / DEPT | Key HMBC Correlations |
| Thiazole H4 | 7.8 - 8.0 | 142 - 144 | CH | C2, C5 |
| Thiazole H5 | 7.2 - 7.4 | 115 - 117 | CH | C2, C4 |
| -C(CH₃)(OEt)₂ | 1.8 - 2.0 | 18 - 22 | CH₃ | C(quaternary), C2 |
| -OCH₂CH₃ | 3.4 - 3.6 | 58 - 60 | CH₂ | C(quaternary), -OCH₂C H₃ |
| -OCH₂CH₃ | 1.1 - 1.3 | 15 - 17 | CH₃ | -OC H₂CH₃ |
| Thiazole C2 | - | 170 - 175 | C | - |
| -C (CH₃)(OEt)₂ | - | 105 - 110 | C | - |
High-Resolution Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. nih.govrsc.org This is a critical step in confirming the identity of a synthesized molecule like 2-(1,1-Diethoxyethyl)-1,3-thiazole. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For thiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole ring and the loss of substituents. sapub.orgresearchgate.net The fragmentation of 2-(1,1-Diethoxyethyl)-1,3-thiazole would be expected to show characteristic losses of ethoxy and methyl groups from the side chain, as well as fragmentation of the thiazole ring itself.
Expected HRMS Fragmentation Data for 2-(1,1-Diethoxyethyl)-1,3-thiazole
| m/z (predicted) | Ion Formula | Description |
| 201.0974 | [C₉H₁₅NO₂S]⁺ | Molecular Ion [M]⁺ |
| 186.0743 | [C₈H₁₂NO₂S]⁺ | Loss of a methyl group (CH₃) |
| 156.0896 | [C₇H₁₄NOS]⁺ | Loss of an ethoxy group (OC₂H₅) |
| 114.0532 | [C₅H₈NS]⁺ | Cleavage of the diethoxyethyl group |
| 85.0086 | [C₃H₃NS]⁺ | Thiazole ring fragment |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. mdpi.comnih.govnih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For 2-(1,1-Diethoxyethyl)-1,3-thiazole, which contains a chiral center at the carbon atom bearing the diethoxy and methyl groups, X-ray crystallography would be the gold standard for determining its absolute configuration (R or S). This technique would also provide insights into the preferred conformation of the flexible diethoxyethyl side chain relative to the planar thiazole ring. mdpi.com
While no specific crystal structure for 2-(1,1-Diethoxyethyl)-1,3-thiazole is publicly available, the general principles of the technique are well-established for determining the structures of thiazole derivatives. researchgate.net
Application of Other Spectroscopic Methods (e.g., Infrared, UV-Vis) in Compound Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For 2-(1,1-Diethoxyethyl)-1,3-thiazole, characteristic IR absorption bands would be expected for the C-H bonds of the alkyl and aromatic groups, the C=N and C=C bonds of the thiazole ring, and the C-O bonds of the ether functionalities. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.govmdpi.com Thiazole and its derivatives typically exhibit absorption maxima in the UV region due to π-π* transitions within the aromatic ring. uv-vis-spectral-atlas-mainz.orgnih.gov The exact position of the absorption maximum can be influenced by the nature of the substituents on the thiazole ring.
Expected Spectroscopic Data for 2-(1,1-Diethoxyethyl)-1,3-thiazole
| Spectroscopic Method | Functional Group / Transition | Expected Absorption Range |
| Infrared (IR) | C-H (sp² on thiazole) | 3100 - 3000 cm⁻¹ |
| C-H (sp³ on alkyl groups) | 2980 - 2850 cm⁻¹ | |
| C=N (thiazole ring) | 1650 - 1550 cm⁻¹ | |
| C=C (thiazole ring) | 1600 - 1475 cm⁻¹ | |
| C-O (ether) | 1250 - 1050 cm⁻¹ | |
| UV-Visible | π → π* (thiazole ring) | 230 - 270 nm |
Future Research Directions and Unexplored Avenues for 2 1,1 Diethoxyethyl 1,3 Thiazole
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing 2-(1,1-diethoxyethyl)-1,3-thiazole and its derivatives is a critical area of future research. bepls.com Current synthetic routes often rely on traditional methods that may involve harsh reagents, toxic solvents, or produce significant waste. nih.gov The focus is shifting towards "green chemistry" approaches that are safer, more sustainable, and economically viable.
Key research directions include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed without the need for a catalyst or in the absence of a solvent can significantly reduce the environmental impact of the synthesis. bepls.com
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods. bepls.com
Use of Greener Solvents: Investigating the use of water or other environmentally benign solvents like polyethylene (B3416737) glycol (PEG) can replace hazardous organic solvents. bepls.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. bepls.com
Recent advancements in the synthesis of thiazole (B1198619) derivatives have highlighted the potential of these greener approaches. For example, one-pot protocols using microwave irradiation in PEG have been successfully employed for the synthesis of 4-aryl-2-aminothiazoles. bepls.com Similarly, catalyst-free methods using PEG-400 have been developed for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793). bepls.com These examples provide a strong foundation for developing more sustainable methods for producing 2-(1,1-diethoxyethyl)-1,3-thiazole.
Expanded Scope in the Synthesis of Advanced Chemical Building Blocks and Target Molecules
The 1,3-thiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govlifechemicals.com This makes 2-(1,1-diethoxyethyl)-1,3-thiazole a highly valuable starting material for the synthesis of a wide range of advanced chemical building blocks and target molecules with potential therapeutic applications. nih.govnih.govresearchgate.net
Future research in this area will likely focus on:
Drug Discovery: Utilizing 2-(1,1-diethoxyethyl)-1,3-thiazole as a key intermediate in the synthesis of novel drug candidates. The thiazole ring is present in drugs with a wide array of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov
Development of Bioactive Agents: Exploring the synthesis of new thiazole derivatives with potential applications in agriculture as herbicides or fungicides. nih.gov
Synthesis of Complex Natural Products: Using the compound as a versatile building block in the total synthesis of complex natural products that contain the thiazole moiety. nih.gov
The versatility of the thiazole ring allows for extensive chemical modification, enabling the creation of large libraries of compounds for high-throughput screening and the identification of new lead compounds for drug development. nih.gov
Deeper Mechanistic Understanding and Predictive Modeling through Advanced Theoretical Studies
To fully harness the synthetic potential of 2-(1,1-diethoxyethyl)-1,3-thiazole, a deeper understanding of its reaction mechanisms is crucial. Advanced theoretical and computational studies can provide valuable insights into the reactivity and behavior of this molecule, guiding the development of new and improved synthetic methods.
Future research will likely involve:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict the stability of intermediates and transition states, and understand the electronic properties of the molecule. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of thiazole derivatives with their biological activity, which can aid in the design of more potent compounds.
Molecular Docking Studies: Employing molecular docking simulations to predict how thiazole-based molecules interact with biological targets such as enzymes and receptors, providing insights into their mechanism of action. nih.govnih.gov
These computational approaches, in conjunction with experimental work, will enable a more rational and efficient approach to the design and synthesis of new molecules derived from 2-(1,1-diethoxyethyl)-1,3-thiazole.
Potential in the Development of Advanced Materials Precursors or Functional Molecules
Beyond its applications in the life sciences, the thiazole ring also possesses properties that make it an attractive component for advanced materials. The unique electronic and structural characteristics of the thiazole moiety suggest that 2-(1,1-diethoxyethyl)-1,3-thiazole could serve as a precursor for the development of novel functional materials.
Potential areas of exploration include:
Organic Electronics: Investigating the use of thiazole-containing polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Thiazole-containing polymers have shown promise as semiconducting materials. lifechemicals.com
Fluorescent Probes: Designing and synthesizing novel fluorescent dyes based on the thiazole scaffold. Thiazole derivatives like Thiazole Orange are already used as "light-up" probes for DNA detection. lifechemicals.com
Corrosion Inhibitors: Exploring the potential of thiazole derivatives to protect metals from corrosion. Certain organic molecules containing sulfur and nitrogen atoms have been shown to be effective corrosion inhibitors.
Liquid Crystals: Investigating the synthesis of thiazole-containing compounds with liquid crystalline properties for applications in display technologies. researchgate.net
The development of thiazole-based materials is a rapidly growing field, and 2-(1,1-diethoxyethyl)-1,3-thiazole represents a valuable and largely unexplored building block for the creation of new materials with tailored properties.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm functional groups (e.g., C-O stretches of diethoxyethyl at ~1100 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve diastereotopic protons in the diethoxyethyl group and assign thiazole ring protons (δ 7.2–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) using single-crystal datasets collected at 100 K .
Advanced Tip : Employ dynamic NMR to study conformational flexibility of the diethoxyethyl moiety in solution .
How does the diethoxyethyl substituent influence the electronic properties and reactivity of the thiazole ring?
Q. Advanced Research Focus
- Electronic Effects : The diethoxyethyl group acts as an electron donor via hyperconjugation, stabilizing the thiazole ring’s π-system. DFT calculations (B3LYP/6-31G*) show reduced electrophilicity at the thiazole C-2 position, directing nucleophilic attacks to C-5 .
- Steric Effects : The bulky substituent hinders planarization, reducing π-π stacking in solid-state structures .
Methodological Insight : Combine Hammett substituent constants (σ) with frontier molecular orbital (FMO) analysis to predict regioselectivity in cross-coupling reactions .
What strategies resolve contradictions in biological activity data for 2-(1,1-Diethoxyethyl)-1,3-thiazole derivatives across assay systems?
Q. Advanced Research Focus
- Assay-Specific Optimization : Adjust cell permeability by modifying the diethoxyethyl group’s lipophilicity (e.g., replacing ethoxy with methoxy for better membrane penetration) .
- Target Validation : Use molecular docking (AutoDock Vina) to compare binding affinities with off-target proteins (e.g., cytochrome P450 enzymes) and validate selectivity .
- Meta-Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ variability across cancer cell lines .
How can computational models predict the stability of reaction intermediates in diethoxyethyl-thiazole syntheses?
Q. Advanced Research Focus
- Quantum Chemical Studies : Optimize transition states (TS) of seleniranium intermediates using M06-2X/def2-TZVP to identify low-energy pathways .
- Kinetic Isotope Effects (KIE) : Simulate deuterium labeling at the diethoxyethyl β-position to probe rate-determining steps in acid-catalyzed cyclizations .
Case Study : For nucleophilic substitutions, identify zwitterionic intermediates via NBO analysis, which stabilize charge separation during ring-opening reactions .
What are the challenges in scaling up diethoxyethyl-thiazole derivatives for in vivo studies?
Q. Advanced Research Focus
- Process Chemistry : Transition from batch to flow reactors for exothermic reactions (e.g., Friedel-Crafts acylation) to maintain temperature control and scalability .
- Byproduct Management : Use GC-MS to track volatile byproducts (e.g., ethanol from diethoxyethyl hydrolysis) and optimize distillation parameters .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic degradation pathways and formulate lyophilized prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
